N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N-methylthiophene-3-carboxamide
Description
N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N-methylthiophene-3-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a carboxamide group, and multiple hydroxyl groups
Properties
IUPAC Name |
N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-11(7-13,8-14)6-12(2)10(15)9-3-4-16-5-9/h3-5,13-14H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIFVGLJICCSBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)C1=CSC=C1)(CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N-methylthiophene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the carboxamide group. The hydroxyl groups are then added through a series of oxidation and reduction reactions. Specific reagents and conditions used in these steps include methanesulfonic acid for the formation of the thiophene ring and hydrogen peroxide for the oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N-methylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Electrophilic reagents such as bromine or chlorine can be used for substitution reactions on the thiophene ring
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the carboxamide group can yield primary or secondary amines.
Scientific Research Applications
N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N-methylthiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N-methylbenzamide
- N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N-methylfuran-3-carboxamide
Uniqueness
N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N-methylthiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to similar compounds with benzene or furan rings. This uniqueness can influence its reactivity and interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
